molecular formula C15H13N3O2 B1324885 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 931586-32-2

1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1324885
CAS No.: 931586-32-2
M. Wt: 267.28 g/mol
InChI Key: WWLPLRJWUFGQNR-UHFFFAOYSA-N
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Description

1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .


Synthesis Analysis

1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation .


Molecular Structure Analysis

The molecular structure of 1-Phenylethylamine is C6H5CH(NH2)CH3 .


Chemical Reactions Analysis

1-Phenylethylamine can undergo various reactions. For instance, it can be resolved enantioselectively through two types of enzymatic reactions .


Physical and Chemical Properties Analysis

1-Phenylethylamine has a molar mass of 121.183 g·mol−1, a density of 0.94 g/mL, a melting point of -65 C, and a boiling point of 187 °C (369 °F; 460 K) .

Scientific Research Applications

Biotransformation in Environmental Studies

1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid, as part of the benzotriazole class, is studied for its role in environmental science, particularly in its biotransformation. Benzotriazoles, used as corrosion inhibitors, are prevalent organic micropollutants in aquatic environments. Research has focused on understanding the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. For example, Huntscha et al. (2014) explored degradation pathways and identified major transformation products, including 1H-benzotriazole-5-carboxylic acid, highlighting its environmental relevance and the complexity of micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Chemical Synthesis and Homologation

In the field of organic chemistry, this compound is utilized in various synthesis processes. Katritzky et al. (2001) demonstrated the conversion of carboxylic acids into homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This method offers a safe alternative to the traditional Arndt–Eistert reaction, showcasing the compound's versatility in synthesizing different organic molecules (Katritzky et al., 2001).

Applications in Crystal Engineering

This compound also finds applications in crystal engineering. Wang et al. (2011) studied its use in cocrystallization processes with N-donor type compounds. They explored how hydrogen-bonding supramolecular architectures impact the formation of new binary molecular cocrystals, which has implications for host-guest chemistry and material science (Wang et al., 2011).

Role in Medicinal Chemistry

Additionally, this compound is significant in medicinal chemistry. Semple et al. (2006) identified 1-substituted benzotriazole carboxylic acids as selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery is crucial for drug development, especially for receptors that do not respond to traditional ligands (Semple et al., 2006).

Safety and Hazards

1-Phenylethylamine is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution is a relevant research topic . The importance of chirality and enantiopure chiral compounds was realized when the unfortunate outcomes of racemic drugs were revealed . This has led to an increase in the share of chiral drugs in the pharmaceutical drug industry .

Properties

IUPAC Name

1-(1-phenylethyl)benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15(19)20)9-13(14)16-17-18/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLPLRJWUFGQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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